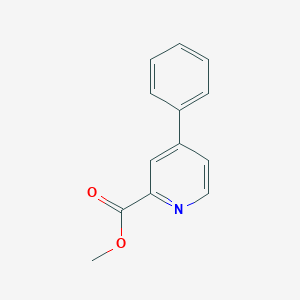

Methyl 4-phenylpyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-phenylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)12-9-11(7-8-14-12)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRDMGUQHSRTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609074 | |

| Record name | Methyl 4-phenylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18714-17-5 | |

| Record name | Methyl 4-phenylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Methyl 4-phenylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-phenylpyridine-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science due to its substituted pyridine framework. The presence of both a phenyl group and a methyl ester on the pyridine ring offers potential for diverse chemical modifications and biological interactions. This technical guide provides a summary of the known physical and chemical properties of this compound, based on currently available data. It should be noted that while computational data for this compound is accessible, detailed experimental characterization is not widely reported in the reviewed literature.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a phenyl group at the 4-position and a methyl carboxylate group at the 2-position.

Structure:

Computed Physical and Chemical Properties

Quantitative data for this compound is primarily available from computational predictions. These properties, sourced from the PubChem database, are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C13H11NO2 | PubChem |

| Molecular Weight | 213.23 g/mol | PubChem |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 213.078978 g/mol | PubChem |

| Monoisotopic Mass | 213.078978 g/mol | PubChem |

| Topological Polar Surface Area | 39.2 Ų | PubChem |

| Heavy Atom Count | 16 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 259 | PubChem |

Note: The data presented in this table are computationally derived and have not been experimentally verified in the cited literature.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could involve the following conceptual steps:

-

Synthesis of 4-phenylpyridine-2-carbonitrile: This could be achieved through a transition metal-catalyzed cross-coupling reaction, for instance, a Suzuki or Stille coupling between a dihalopyridine (e.g., 2-chloro-4-iodopyridine) and phenylboronic acid, followed by cyanation.

-

Hydrolysis to 4-phenylpyridine-2-carboxylic acid: The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Esterification: The resulting carboxylic acid can be esterified to the methyl ester using standard methods, such as Fischer esterification.

General Experimental Protocol: Fischer Esterification of a Pyridine Carboxylic Acid

The following is a general procedure for the acid-catalyzed esterification of a pyridine carboxylic acid, which could be adapted for the synthesis of this compound from its corresponding carboxylic acid precursor.

Materials:

-

4-phenylpyridine-2-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenylpyridine-2-carboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Note: This is a generalized protocol and the specific reaction conditions (e.g., reaction time, temperature, and purification method) would need to be optimized for this particular substrate.

Mandatory Visualizations

Proposed Synthesis Workflow

The following diagram illustrates a plausible workflow for the synthesis of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound was found in the searched literature. Characterization of this compound would require obtaining such data upon its synthesis and purification. For reference, the NIST WebBook provides spectral data for related compounds such as 4-Pyridinecarboxylic acid, methyl ester, which may offer some comparative insights.[2]

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the reviewed literature regarding the biological activity or associated signaling pathways for this compound. Research into phenyl-pyridine-2-carboxylic acid derivatives has identified them as potential cell cycle inhibitors with selectivity for cancer cells, suggesting that this class of compounds may have interesting biological properties worth investigating.[3]

Conclusion

This compound is a compound for which physical and chemical properties are primarily based on computational models. While a plausible synthetic route can be devised from established chemical principles, detailed experimental procedures and characterization data are not currently well-documented in the public domain. This guide provides a foundational understanding of this molecule and highlights the need for further experimental investigation to fully elucidate its properties and potential applications. Researchers interested in this compound are encouraged to pursue its synthesis and characterization to contribute to the scientific knowledge base.

References

- 1. This compound | C13H11NO2 | CID 20610328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]

- 3. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 4-phenylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Methyl 4-phenylpyridine-2-carboxylate, a valuable building block in pharmaceutical and materials science research. This document details two core synthetic strategies, providing step-by-step experimental protocols, quantitative data, and visual diagrams of the reaction workflows.

Introduction

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its rigid, aromatic structure makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. This guide outlines two principal, high-yield synthetic routes to this compound: a Suzuki-Miyaura cross-coupling approach and a classical pyridine synthesis followed by esterification.

Pathway A: Suzuki-Miyaura Cross-Coupling

This modern and efficient pathway involves the palladium-catalyzed cross-coupling of a pre-functionalized pyridine ring with a phenyl group. The key steps are the synthesis of a halogenated pyridine-2-carboxylate intermediate, followed by the Suzuki-Miyaura reaction. Methyl 4-bromopyridine-2-carboxylate is a suitable starting material for this pathway.

Experimental Protocol: Synthesis of Methyl 4-bromopyridine-2-carboxylate

This protocol is adapted from established procedures for the synthesis of brominated pyridine derivatives.

Materials:

-

4-bromopyridine hydrochloride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Methyl pyruvate

-

Hydrogen peroxide (30% aqueous solution)

-

Ethyl acetate (EtOAc)

-

Heptane

-

Triethylamine

Procedure:

-

Dissolve 4-bromopyridine hydrochloride (3.06 mmol) in dichloromethane (20 mL).

-

Wash the solution with saturated aqueous sodium bicarbonate (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and adjust the volume to 45 mL with additional DCM.

-

To this solution, add water (3 mL), iron(II) sulfate heptahydrate (30.6 mmol), and concentrated sulfuric acid (9.18 mmol).

-

In a separate flask, cool a mixture of methyl pyruvate (46 mmol) to -10 °C and add hydrogen peroxide (30.6 mmol, 30% aq.).

-

Add the peroxide mixture to the DCM/water mixture under vigorous stirring, maintaining the temperature at -10 °C.

-

After 15 minutes, dilute the reaction mixture with ice water (100 mL) and extract with DCM (4 x 20 mL).

-

Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (gradient elution with ethyl acetate in heptane containing 0.5% triethylamine) to yield Methyl 4-bromopyridine-2-carboxylate.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on standard conditions for the Suzuki-Miyaura coupling of halopyridines.

Materials:

-

Methyl 4-bromopyridine-2-carboxylate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

-

Toluene or 1,4-Dioxane

-

Water

Procedure:

-

In a reaction flask, combine Methyl 4-bromopyridine-2-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ at 2-5 mol% or Pd(PPh₃)₄ at 5 mol%), and a ligand if necessary (e.g., PPh₃ at 4-10 mol%).

-

Add a base, such as potassium carbonate (2.0 equiv).

-

Add a solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water (e.g., 4:1 ratio).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Pathway B: Pyridine Synthesis and Subsequent Esterification

This classical approach involves the construction of the 4-phenylpyridine-2-carboxylic acid skeleton, followed by esterification. While various named reactions exist for pyridine synthesis, such as the Kröhnke and Hantzsch methods, a direct, high-yield synthesis of 4-phenylpyridine-2-carboxylic acid can be challenging.[2] However, should the acid be synthesized or procured, the subsequent esterification is a standard and efficient transformation.

Experimental Protocol: Fischer Esterification of 4-phenylpyridine-2-carboxylic acid

This protocol is a standard Fischer esterification procedure.[3][4][5][6]

Materials:

-

4-phenylpyridine-2-carboxylic acid

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 4-phenylpyridine-2-carboxylic acid (1.0 equiv) in an excess of methanol, which acts as both the reagent and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

If necessary, purify the crude product by recrystallization or column chromatography to yield this compound.

Data Presentation

| Parameter | Pathway A (Suzuki Coupling) | Pathway B (Esterification) | Reference |

| Starting Materials | Methyl 4-bromopyridine-2-carboxylate, Phenylboronic acid | 4-phenylpyridine-2-carboxylic acid, Methanol | N/A |

| Key Reagents | Palladium catalyst, Base (e.g., K₂CO₃) | Acid catalyst (e.g., H₂SO₄) | N/A |

| Typical Yield | 70-95% (reported for similar couplings) | >90% (for esterification step) | [1] |

| Reaction Conditions | 80-100 °C, inert atmosphere | Reflux temperature of methanol | [3][4] |

| Purity | High, after chromatographic purification | High, often requires purification | N/A |

Visualization of Synthetic Pathways

Pathway A: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Pathway B: Pyridine Synthesis and Esterification Workflow

Caption: Workflow for the synthesis of this compound via pyridine formation and esterification.

References

- 1. 4-BROMO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29681-42-3 [chemicalbook.com]

- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Fischer Esterification [organic-chemistry.org]

CAS number and identifiers for Methyl 4-phenylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-phenylpyridine-2-carboxylate, including its chemical identifiers, synthesis, and potential biological significance based on related compounds.

Chemical Identifiers and Physical Data

This compound is a heterocyclic compound with the molecular formula C₁₃H₁₁NO₂.[1] Key identifiers and physical properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 18714-17-5 | [1] |

| PubChem CID | 20610328 | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | DTXSID20609074, RefChem:355836, DTXCID50559831 | [1] |

Synthesis and Experimental Protocols

-

Synthesis of the Carboxylic Acid Precursor: Preparation of 4-phenylpyridine-2-carboxylic acid.

-

Esterification: Conversion of the carboxylic acid to its methyl ester.

Synthesis of 4-Phenylpyridine-2-carboxylic Acid

While a specific protocol for 4-phenyl-2-pyridinecarboxylic acid (CAS: 52565-56-7) was not found, a general approach for synthesizing substituted pyridine-2,6-dicarboxylic acids has been developed. This involves the reaction of pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form dihydropyran derivatives, which are then reacted with ammonium acetate in a one-pot synthesis under mild conditions.[2] Further modification of this approach would be necessary for the specific synthesis of the desired monosubstituted product.

Esterification of 4-Phenylpyridine-2-carboxylic Acid

The conversion of the carboxylic acid to this compound can be achieved through Fischer-Speier esterification.[3][4] This acid-catalyzed reaction involves refluxing the carboxylic acid with methanol.

General Experimental Protocol (Fischer-Speier Esterification):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-phenylpyridine-2-carboxylic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 1-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

-

Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. Neutralize the remaining acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Logical Workflow for Synthesis:

References

- 1. This compound | C13H11NO2 | CID 20610328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

Unveiling the Spectroscopic Signature of Methyl 4-phenylpyridine-2-carboxylate: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of novel compounds is paramount. This technical guide provides an in-depth look at the spectroscopic data and a plausible synthetic pathway for Methyl 4-phenylpyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.

Spectroscopic Data Summary

Based on the analysis of analogous compounds, the expected spectroscopic data for this compound is summarized below. These tables provide a baseline for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic singlet for the methyl ester protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-6 | ~8.7 | d | ~5.0 |

| Pyridine H-3 | ~8.2 | s | - |

| Pyridine H-5 | ~7.8 | d | ~5.0 |

| Phenyl H-2', H-6' | ~7.7 | m | - |

| Phenyl H-3', H-4', H-5' | ~7.5 | m | - |

| OCH₃ | ~4.0 | s | - |

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165 |

| Pyridine C-2 | ~150 |

| Pyridine C-4 | ~150 |

| Pyridine C-6 | ~148 |

| Phenyl C-1' | ~137 |

| Phenyl C-2', C-6' | ~129 |

| Phenyl C-3', C-5' | ~129 |

| Phenyl C-4' | ~130 |

| Pyridine C-3 | ~125 |

| Pyridine C-5 | ~122 |

| OCH₃ | ~53 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | ~1720 | Strong |

| C=C, C=N (Aromatic) | 1600-1450 | Medium-Strong |

| C-O (Ester) | 1300-1100 | Strong |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Methyl) | 2950-2850 | Medium |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| Technique | Expected m/z | Fragment |

| ESI-MS | 214.0817 | [M+H]⁺ |

| 182.0555 | [M-OCH₃]⁺ | |

| 154.0657 | [M-COOCH₃]⁺ |

Experimental Protocols: A Plausible Synthetic Approach

A robust method for the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction offers a versatile and efficient route to biaryl compounds.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask is added Methyl 4-chloropyridine-2-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added to the flask under the inert atmosphere.

-

Solvent Addition: A degassed mixture of toluene and water (e.g., 4:1 v/v) is added to the flask.

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Characterization: The structure and purity of the final product are confirmed by NMR, IR, and MS analysis, comparing the obtained data with the predicted values.

Logical Workflow for Spectroscopic Analysis

The characterization of a newly synthesized compound follows a logical progression of spectroscopic techniques.

Caption: Workflow for structural elucidation.

This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound. The presented data and protocols are intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds for various applications in the pharmaceutical and chemical industries.

Pyridine Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, leading to their use in a wide array of therapeutic agents. This technical guide provides an in-depth overview of the known biological activities of pyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neurological applications. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of key molecular pathways and workflows.

Anticancer Activity

Pyridine derivatives have emerged as a significant class of compounds in oncology, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the disruption of cellular processes essential for tumor growth and survival.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

A prominent mechanism of anticancer action for several pyridine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit its autophosphorylation and downstream signaling, ultimately leading to a reduction in tumor neovascularization, growth, and metastasis.[1]

VEGFR-2 Signaling Pathway Inhibition by Pyridine Derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyridine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Urea | 8e | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | [1][2] |

| Pyridine-Urea | 8n | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | [1][2] |

| Pyridine-Urea | 8b | - | VEGFR-2 Inhibition: 5.0 | [1][2] |

| Pyridine-Urea | 8e | - | VEGFR-2 Inhibition: 3.93 | [1][2] |

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.[2]

Materials:

-

Human cancer cell lines (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test pyridine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Experimental Workflow for the MTT Assay.

Antimicrobial Activity

Pyridine derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanisms often involve the inhibition of essential microbial enzymes.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

A key target for antibacterial pyridine derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding site of the GyrB subunit, these compounds inhibit the supercoiling activity of the enzyme, leading to DNA damage and bacterial cell death.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a compound that inhibits the visible growth of a microorganism, for selected pyridine derivatives.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyridine-based salts | 66 | S. aureus | 56 ± 0.5 | [3] |

| Pyridine-based salts | 66 | E. coli | 55 ± 0.5 | [3] |

| Pyridine compounds | 36, 37 | B. subtilis, S. aureus, E. faecalis, E. coli, P. aeruginosa, S. typhi, C. albicans, F. oxysporum | 18–31 µM | [3] |

| Mannich bases | 12, 15, 16, 17 | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 | [3] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test pyridine derivatives (dissolved in a suitable solvent like DMSO)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic/antifungal

-

Negative control (medium only)

-

Resazurin solution (for viability indication, optional)

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the pyridine derivatives in the broth medium directly in the 96-well plates.

-

Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm. If using resazurin, a color change from blue to pink indicates viable cells.

Antiviral Activity

Pyridine derivatives have shown promise as antiviral agents, targeting key viral enzymes involved in replication.

Mechanism of Action: Inhibition of Viral Polymerases

Several pyridine derivatives act as non-nucleoside inhibitors of viral RNA-dependent RNA polymerases, such as the NS5B polymerase of Hepatitis C Virus (HCV), or reverse transcriptases of retroviruses like HIV. These compounds typically bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its catalytic activity and block viral replication.

Quantitative Data: Antiviral Activity

The following table summarizes the antiviral activity of selected pyridine derivatives, with data presented as EC50 values (the concentration required to inhibit 50% of the viral effect).

| Compound Class | Specific Derivative | Virus | EC50 (µM) | Reference |

| Pyrazolopyridine | AM-57 | HSV-1 | 0.70 ± 0.10 | [4] |

| Pyrazolopyridine | ARA-04 | HSV-1 | 1.00 ± 0.10 | [4] |

| Pyrazolopyridine | ARA-05 | HSV-1 | 1.00 ± 0.05 | [4] |

Experimental Protocol: Plaque Reduction Assay

This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells for HSV-1)

-

Virus stock

-

Cell culture medium

-

Overlay medium (containing a gelling agent like methylcellulose)

-

Test pyridine derivatives

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with medium containing various concentrations of the pyridine derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Staining: Fix and stain the cells with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Anti-inflammatory Activity

Pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of COX-2 and NF-κB Signaling

Many anti-inflammatory pyridine derivatives function as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. Additionally, some derivatives can inhibit the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. By preventing the translocation of NF-κB to the nucleus, these compounds suppress the production of inflammatory cytokines and mediators.

NF-κB Signaling Pathway Inhibition by Pyridine Derivatives.

Quantitative Data: Anti-inflammatory Activity

The following table shows the in vitro and in vivo anti-inflammatory activity of selected pyridine derivatives.

| Compound Class | Specific Derivative | Assay | IC50 (µM) / % Inhibition | Reference |

| Pyridine | 7a | NO inhibition in RAW 264.7 cells | IC50 = 76.6 (65.48% inhibition) | [5] |

| Pyridine | 7f | NO inhibition in RAW 264.7 cells | IC50 = 96.8 (51.19% inhibition) | [5] |

| Thiazolo[4,5-b]pyridines | 7 | Carrageenan-induced rat paw edema | 47.2% | [6] |

| Thiazolo[4,5-b]pyridines | 8 | Carrageenan-induced rat paw edema | 53.4% | [6] |

| Thiazolo[4,5-b]pyridines | 9 | Carrageenan-induced rat paw edema | 45.6% | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[3][7][8][9][10]

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% w/v in saline)

-

Test pyridine derivatives

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping and Fasting: Group the animals and fast them overnight with free access to water.

-

Compound Administration: Administer the pyridine derivatives or the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Edema Induction: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.

Neurological Activity

Pyridine derivatives have been investigated for their effects on the central nervous system (CNS), with some compounds showing affinity for various neurotransmitter receptors.

Mechanism of Action: Dopamine Receptor Modulation

Certain pyridine derivatives can interact with dopamine receptors, acting as either agonists or antagonists. This modulation of dopaminergic signaling suggests their potential for the treatment of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and depression.

Quantitative Data: Neurological Activity

The following table provides binding affinity data (Ki values) of selected pyridine derivatives for dopamine receptors.

| Compound Class | Specific Derivative | Receptor | Ki (nM) | Reference |

| Pyridine derivative | Ropinirole | D2 | - | [11] |

| Pyridine derivative | Ropinirole | D3 | - | [11] |

Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for dopamine receptors.[11][12][13]

Materials:

-

Cell membranes expressing the dopamine receptor of interest (e.g., D2 or D3)

-

Radioligand (e.g., [3H]Spiperone)

-

Test pyridine derivatives

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Non-specific binding agent (e.g., Haloperidol)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and cocktail

Procedure:

-

Incubation Mixture Preparation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test pyridine derivative in the assay buffer.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay.

This guide provides a foundational understanding of the diverse biological activities of pyridine derivatives. The presented data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry. It is crucial to consult the primary literature for more detailed information and specific experimental conditions.

References

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phytopharmajournal.com [phytopharmajournal.com]

- 4. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. baranlab.org [baranlab.org]

- 6. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 10. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

Phenylpyridine Compounds: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of phenylpyridine compounds, a versatile class of molecules at the forefront of materials science and medicinal chemistry.

The phenylpyridine scaffold, a bicyclic aromatic system, is a cornerstone in modern chemistry, underpinning significant advancements in both materials science and drug discovery. Its unique electronic properties and structural versatility have made it a privileged component in the design of highly efficient phosphorescent emitters for organic light-emitting diodes (OLEDs) and a promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of phenylpyridine compounds, detailing their synthesis, photophysical and pharmacological properties, and key applications, with a focus on experimental protocols and quantitative data to support researchers in their endeavors.

I. Synthesis of Phenylpyridine Compounds

The construction of the phenylpyridine core and its derivatives is most commonly achieved through transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.

Suzuki-Miyaura Cross-Coupling

This reaction creates a carbon-carbon bond between a pyridine derivative (typically halogenated) and a phenylboronic acid.

Typical Experimental Protocol: Synthesis of 2-Phenylpyridine

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) to a solvent system, typically a mixture of toluene and water.

-

Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Reaction Conditions: Heat the mixture to reflux (typically around 100-110 °C) and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up: After cooling to room temperature, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure 2-phenylpyridine.[1]

The synthesis of more complex phenylpyridine derivatives often involves multi-step reaction sequences, which may include nucleophilic substitution and amidation reactions following the initial cross-coupling.[2]

II. Phenylpyridine Compounds in Materials Science: OLEDs

Phenylpyridine ligands are central to the development of highly efficient phosphorescent emitters, particularly cyclometalated iridium(III) complexes like fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃). These complexes are capable of harvesting both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100% in OLEDs.[3]

Synthesis of Cyclometalated Iridium(III) Complexes

The synthesis of complexes like Ir(ppy)₃ typically involves the reaction of an iridium salt with the phenylpyridine ligand at high temperatures.

Experimental Protocol: Synthesis of fac-Ir(ppy)₃

-

Reaction Mixture: A mixture of iridium(III) chloride hydrate (IrCl₃·nH₂O) and an excess of 2-phenylpyridine (ppy) is heated in a high-boiling solvent such as glycerol or 2-ethoxyethanol.[4]

-

Heating: The reaction mixture is typically refluxed for several hours to facilitate the cyclometalation process.

-

Isolation: Upon cooling, the product precipitates and can be collected by filtration.

-

Purification: The crude Ir(ppy)₃ is often purified by column chromatography followed by sublimation to achieve the high purity required for OLED fabrication.[3][5] A detailed, high-yield synthesis has been reported which avoids column chromatography.[2][5][6]

Fabrication of OLEDs

The performance of an OLED is highly dependent on the device architecture and the materials used in each layer.

General Experimental Protocol for OLED Fabrication

-

Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by oxygen plasma treatment to improve the work function of the ITO.[3][7]

-

Hole Transport Layer (HTL) Deposition: A hole-transporting material, such as TPD (N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine), is deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber.[3]

-

Emissive Layer (EML) Deposition: The emissive layer, consisting of a host material doped with the phenylpyridine-based iridium complex (e.g., 5% Ir(ppy)₃ in TPD), is co-evaporated onto the HTL.[3]

-

Electron Transport Layer (ETL) Deposition: An electron-transporting material, such as Alq₃ (tris(8-hydroxyquinolinato)aluminum), is then deposited on the EML.[3]

-

Cathode Deposition: Finally, a low work function metal or bilayer, such as lithium fluoride/aluminum (LiF/Al), is evaporated to form the cathode.[3]

Photophysical Properties and Device Performance

The photophysical properties of phenylpyridine-based iridium complexes are crucial for their application in OLEDs. Key parameters include the emission wavelength (λ_em), photoluminescence quantum yield (PLQY), and phosphorescence lifetime (τ).

| Compound | λ_em (nm) | PLQY (%) | τ (µs) | OLED EQE_max (%) | Reference |

| fac-Ir(ppy)₃ | 510-520 | >90 | ~1-2 | ~20 | [3][8] |

| Ir(dfpMepy)-CN | 476 | - | - | 25.6 | [9] |

| Ir1 | 602 | 48 | 1.64 | - | [10] |

| Ir2 | 586 | 53 | 1.67 | - | [10] |

| Ir3 | 557 | 69 | 1.46 | - | [10] |

EQE_max: Maximum External Quantum Efficiency

III. Phenylpyridine Compounds in Medicinal Chemistry

The phenylpyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[11] Derivatives have shown promise as anticancer, anti-inflammatory, and insecticidal agents.

Phenylpyridine Derivatives as Insecticides

A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have been synthesized and shown to exhibit significant insecticidal activity against various pests.

Experimental Protocol: Insecticidal Activity Testing

The insecticidal activity of phenylpyridine derivatives can be evaluated using methods such as the leaf-dipping method.[2]

-

Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., N,N-dimethylformamide) with an emulsifier (e.g., Tween-80) and then diluted with distilled water to the desired concentration.[2]

-

Treatment: Plant leaves (e.g., corn leaves) are soaked in the test solution for a set period (e.g., 10 seconds) and then allowed to air dry.[2]

-

Insect Exposure: The treated leaves are placed in a container with the target insects (e.g., Mythimna separata larvae).

-

Evaluation: Mortality or inhibition rates are recorded after a specific time interval (e.g., 24-48 hours).

Insecticidal Activity Data

| Compound | Target Pest | Concentration (mg/L) | Inhibition (%) | Reference |

| 5a | Mythimna separata | 500 | 100 | [12] |

| 5d | Mythimna separata | 500 | 100 | [12] |

| 5g | Mythimna separata | 500 | 100 | [12] |

| 5h | Mythimna separata | 500 | 100 | [12] |

| 5k | Mythimna separata | 500 | 100 | [12] |

Phenylpyridine Derivatives as Anti-inflammatory Agents

Certain phenylpyridine-2-ylguanidine derivatives have been identified as inhibitors of the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[13]

Experimental Protocol: TNF-α Inhibition Assay

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., L929) are cultured in appropriate media.[13][14]

-

Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.

-

Treatment: The cells are treated with various concentrations of the test compounds.

-

Quantification of TNF-α: The amount of TNF-α in the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[4]

Phenylpyridine Derivatives as Anticancer Agents

The cytotoxicity of phenylpyridine compounds against various cancer cell lines is a key indicator of their potential as anticancer drugs.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[15]

-

Compound Treatment: The cells are treated with a range of concentrations of the phenylpyridine derivatives for a specified period (e.g., 24 or 48 hours).[15]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism will convert MTT into a purple formazan product.[16]

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[16]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[16]

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[17]

IV. Characterization Techniques

The structural and photophysical characterization of phenylpyridine compounds is essential for understanding their properties and function.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the chemical structure of synthesized compounds.[1][18]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the synthesized molecules, confirming their elemental composition.[2]

-

UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques are used to determine the absorption and emission properties of the compounds, which are critical for applications in OLEDs and bioimaging.[3]

-

Phosphorescence Lifetime Measurement: This measurement is crucial for characterizing phosphorescent materials and understanding their excited-state dynamics.[19][20]

-

Cyclic Voltammetry: This electrochemical technique is used to determine the HOMO and LUMO energy levels of the compounds, which is important for designing efficient OLEDs.

V. Visualizing Workflows and Pathways

Experimental Workflow: Synthesis and Characterization of Phenylpyridine Derivatives

Caption: Workflow for the synthesis and characterization of phenylpyridine compounds.

Logical Relationship: Drug Discovery Process for Phenylpyridine Compounds

Caption: The drug discovery pipeline for phenylpyridine-based therapeutics.

Signaling Pathway: Inhibition of TNF-α Signaling

Caption: Phenylpyridine inhibitors can block the TNF-α signaling pathway.

References

- 1. rsc.org [rsc.org]

- 2. orgsyn.org [orgsyn.org]

- 3. ursi.org [ursi.org]

- 4. courses.edx.org [courses.edx.org]

- 5. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ossila.com [ossila.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. scholarship.claremont.edu [scholarship.claremont.edu]

- 12. oldcitypublishing.com [oldcitypublishing.com]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijprajournal.com [ijprajournal.com]

- 16. scielo.br [scielo.br]

- 17. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Biocompatible Ir(III) Complexes as Oxygen Sensors for Phosphorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

The Versatility of Substituted Pyridines: A Technical Guide to their Research Applications

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a foundational heterocyclic motif, is a cornerstone in modern chemical research, underpinning significant advancements across medicinal chemistry, materials science, catalysis, and agrochemicals.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it a privileged structure in the design of novel functional molecules.[4] This technical guide provides an in-depth exploration of the diverse research applications of substituted pyridines, presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Medicinal Chemistry: Targeting Kinases with Precision

Substituted pyridines are prominently featured in the development of targeted therapies, particularly as inhibitors of protein kinases, which play a crucial role in cell signaling and are often dysregulated in diseases such as cancer.[5][6]

Prominent Substituted Pyridine Kinase Inhibitors

The versatility of the pyridine scaffold has led to the discovery of potent inhibitors against a range of kinase targets. Notable examples include inhibitors of PIM kinases, Fibroblast Growth Factor Receptors (FGFRs), and Vaccinia-Related Kinases (VRKs). The inhibitory activities of several key substituted pyridine compounds are summarized in the table below.

| Compound/Inhibitor | Target Kinase | IC50 (nM) | Reference |

| AZD1208 | PIM-1 | 0.4 | [7] |

| AZD1208 | PIM-2 | 5.0 | [7] |

| AZD1208 | PIM-3 | 1.9 | [7] |

| Compound 5b | PIM-1 | 44 | [5] |

| Compound 8d | PIM-1 | 19 | [5] |

| Compound 26 | VRK1 | 150 | [2][8] |

| Larotrectinib | TRKA | 3.0 | [4] |

| Entrectinib | TRKA | 1.0 | [4] |

| Compound C03 | TRKA | 56 | [4] |

| Compound 37 | ROCK1 | Data not specified | [9] |

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that is a downstream effector of the JAK/STAT signaling pathway and plays a significant role in cell cycle progression and apoptosis.[10][11] Substituted pyridine inhibitors can effectively block the ATP binding site of PIM-1, thereby inhibiting its function.

Experimental Protocol: PIM-1 Kinase Inhibition Assay

This protocol describes a common method for evaluating the in vitro inhibitory activity of substituted pyridine compounds against PIM-1 kinase.

Materials:

-

Recombinant human PIM-1 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Peptide substrate (e.g., S6Ktide)

-

Test compounds (substituted pyridines) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤ 1%.

-

Reaction Mixture Preparation: Prepare a master mix containing the peptide substrate and ATP in kinase buffer.

-

Assay Setup:

-

To the wells of a 384-well plate, add 1 µL of the diluted test compound or DMSO (for positive and negative controls).

-

Add 2 µL of the diluted PIM-1 enzyme solution to all wells except the "blank" controls. Add 2 µL of kinase buffer to the blank wells.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP master mix to all wells.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the "blank" reading from all other readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Materials Science: Illuminating the Future with OLEDs

In the realm of materials science, substituted pyridines are integral to the development of Organic Light-Emitting Diodes (OLEDs), where they primarily function as electron-transporting materials (ETMs).[12][13] Their electron-deficient nature facilitates efficient electron injection and transport, contributing to enhanced device performance.[14]

Performance of Pyridine-Based OLEDs

The incorporation of substituted pyridine derivatives as ETMs has led to significant improvements in the efficiency and luminance of OLED devices. The performance metrics for a representative pyridine-based ETM, 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB), are presented below.

| Device Configuration | ETM | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) | Reference |

| Inverted Top-Emitting Blue Phosphorescent OLED | TmPyPB | 33.6 | 1126 | [5] |

| Solution-Processed OLED with Bipolar Host | TmPyPB | 45.15 | 19,986 | [15] |

| Green Phosphorescent OLED | DPP (a seven-member-ring-based ETL) | Not specified for TmPyPB | Not specified for TmPyPB | [16] |

| Tetradentate Pt(II) Complex OLED | Liq-doped ETL | 40.5 | ~70,000 | [17] |

Experimental Workflow for OLED Fabrication

The fabrication of a multilayer OLED device involves a series of sequential deposition steps, typically performed in a high-vacuum environment.

Experimental Protocol: Fabrication of a Pyridine-Based OLED

This protocol outlines the general steps for fabricating a small-molecule OLED device using thermal evaporation.

Materials and Equipment:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Organic materials: Hole Transport Layer (HTL), Emissive Layer (EML) host and dopant, Electron Transport Layer (ETL, e.g., TmPyPB)

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Al)

-

High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

-

Substrate cleaning solutions (e.g., detergent, deionized water, acetone, isopropanol)

-

UV-Ozone or oxygen plasma cleaner

-

Glovebox system for encapsulation

-

Device characterization equipment (source meter, photometer, spectrometer)

Procedure:

-

Substrate Cleaning:

-

Sequentially sonicate the ITO substrates in detergent solution, deionized water, acetone, and isopropanol.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the ITO surface with UV-Ozone or oxygen plasma to improve the work function and remove organic residues.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

-

Sequentially deposit the organic layers by thermal evaporation at a controlled rate (typically 0.5-2 Å/s). The typical layer thicknesses are:

-

HTL: 30-50 nm

-

EML: 20-40 nm (co-evaporation of host and dopant)

-

ETL (e.g., TmPyPB): 20-40 nm

-

-

-

Cathode Deposition:

-

Deposit the EIL (e.g., LiF, ~1 nm) followed by the metal cathode (e.g., Al, ~100 nm) without breaking the vacuum.

-

-

Encapsulation:

-

Transfer the fabricated devices to a glovebox with an inert atmosphere (e.g., nitrogen or argon).

-

Encapsulate the devices using a glass lid and a UV-curable epoxy resin to protect the organic layers from oxygen and moisture.

-

-

Characterization:

-

Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

-

Record the electroluminescence spectrum at different operating voltages.

-

Calculate the current efficiency, power efficiency, and external quantum efficiency (EQE).

-

Catalysis: Driving Efficient Chemical Transformations

Bipyridine and its substituted derivatives are among the most important classes of ligands in transition metal catalysis.[7] Their ability to form stable chelate complexes with metals like palladium significantly influences the catalyst's activity, selectivity, and stability in a wide range of cross-coupling reactions.[10]

Palladium-Bipyridine Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. Palladium catalysts bearing bipyridine ligands have shown high efficacy in these transformations.

| Catalyst | Aryl Halide | Arylboronic Acid | Yield (%) | Reference |

| Pd-bpydc-Nd | 4-bromoanisole | Phenylboronic acid | >95 | [10] |

| Pd-bpydc-Ce | 4-bromoanisole | Phenylboronic acid | >95 (at 60°C) | [10] |

| Pd(OAc)₂ with aminopyridine ligand | Aryl chlorides | Phenylboronic acid | Moderate to excellent | [18] |

| polyPy-Pd | Iodobenzene | Phenylboronic acid | 75 | [19] |

Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling involves a series of steps including oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Suzuki-Miyaura Coupling using a Palladium-Bipyridine Catalyst

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Palladium source (e.g., Pd(OAc)₂, PdCl₂)

-

Bipyridine ligand

-

Aryl halide

-

Arylboronic acid

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., DMF/H₂O, toluene)

-

Schlenk flask or reaction vial

-

Inert atmosphere (nitrogen or argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup:

-

To a Schlenk flask under an inert atmosphere, add the palladium source, the bipyridine ligand, the aryl halide, the arylboronic acid, and the base.

-

Add the degassed solvent via syringe.

-

-

Reaction:

-

Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or GC-MS.

-

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

-

-

Characterization:

-

Characterize the purified product by NMR spectroscopy and mass spectrometry.

-

Agrochemicals: Protecting Crops with Pyridine Derivatives

Substituted pyridines are a vital class of compounds in the agrochemical industry, serving as the active ingredients in numerous herbicides, fungicides, and insecticides.[20][21] Their diverse biological activities and tunable physicochemical properties allow for the development of effective and selective crop protection agents.

Efficacy of Pyridine-Based Agrochemicals

The biological efficacy of pyridine-based agrochemicals is typically quantified by parameters such as the half-maximal effective concentration (EC50) for fungicides or the lethal dose (LD50) for insecticides.

| Compound Type | Target Organism | EC50 (µg/mL) | Reference |

| Pyridine-based fungicide (Compound A5) | Fusarium graminearum | 2.53 | [18] |

| Pyridine-based fungicide (Compound A5) | Magnaporthe oryzae | 2.84 | [18] |

| Pyridine-based fungicide (Compound A5) | Rhizoctonia solani | 1.64 | [18] |

| Pyridine-based fungicide (Fluopicolide) | Phytophthora infestans | Within expected range | [22] |

| Pyridine herbicide (Picloram) | Broadleaf weeds | N/A (applied at specific rates) | [23] |

Mode of Action of Pyridine Herbicides

Many pyridine-based herbicides, such as picloram and clopyralid, function as synthetic auxins.[24] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible broadleaf weeds.

Experimental Protocol: In Vitro Fungicidal Assay

This protocol describes a method for assessing the in vitro fungicidal activity of substituted pyridine compounds against various plant pathogenic fungi.

Materials:

-

Pure cultures of test fungi (e.g., Fusarium graminearum, Magnaporthe oryzae)

-

Potato Dextrose Agar (PDA) medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile petri dishes

-

Sterile cork borer

-

Incubator

Procedure:

-

Compound-Amended Media Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Add appropriate volumes of the stock solution to molten PDA to achieve a series of final concentrations. Ensure the final DMSO concentration is the same across all treatments and the control, and is non-fungitoxic.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate containing only the solvent should also be prepared.

-

-

Fungal Inoculation:

-

From the margin of an actively growing fungal culture, take a mycelial disc using a sterile cork borer.

-

Place the mycelial disc at the center of each PDA plate (both treated and control).

-

-

Incubation:

-

Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28 °C) in the dark.

-

-

Data Collection:

-

After a defined incubation period (when the fungal growth in the control plate has reached a certain diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition for each compound concentration using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] × 100

-

Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit analysis.

-

This guide highlights the profound impact of substituted pyridines across diverse scientific disciplines. The continued exploration of this versatile scaffold promises to yield further innovations in medicine, technology, and agriculture.

References

- 1. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]

- 2. researchgate.net [researchgate.net]

- 3. oaepublish.com [oaepublish.com]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. promega.com [promega.com]

- 13. mdpi.com [mdpi.com]

- 14. CN105820115A - Preparing method for environment-friendly picloram salt - Google Patents [patents.google.com]

- 15. scispace.com [scispace.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Improved Efficiency Roll-Off and Operational Lifetime of Organic Light-Emitting Diodes with a Tetradentate Platinum(II) Complex by Using an n-Doped Electron-Transporting Layer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. publications.iarc.who.int [publications.iarc.who.int]

- 21. pubs.acs.org [pubs.acs.org]

- 22. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]

- 23. assets.greenbook.net [assets.greenbook.net]

- 24. traxtal.com [traxtal.com]

An In-depth Technical Guide to Homologs and Analogs of Methyl 4-phenylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homologs and analogs of Methyl 4-phenylpyridine-2-carboxylate, a scaffold of significant interest in medicinal chemistry. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their potential as therapeutic agents. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction to this compound and Its Derivatives

This compound serves as a foundational structure for the development of a diverse range of bioactive molecules. The inherent properties of the phenylpyridine core, including its aromaticity and ability to participate in various intermolecular interactions, make it a privileged scaffold in drug discovery. This guide explores two main categories of derivatives: homologs, which differ by a repeating methylene unit in the ester chain, and analogs, which feature substitutions on the phenyl and pyridine rings. These modifications significantly influence the physicochemical properties, biological activity, and target specificity of the parent compound.

Homologs of this compound

Homologs of this compound are compounds where the methyl ester group is extended to an ethyl, propyl, or longer alkyl chain. This modification, known as homologation, can impact the compound's lipophilicity, solubility, and pharmacokinetic profile.

Synthesis of Homologs

The synthesis of ethyl and propyl 4-phenylpyridine-2-carboxylate can be achieved through standard esterification procedures starting from 4-phenylpyridine-2-carboxylic acid.

General Experimental Protocol: Esterification of 4-phenylpyridine-2-carboxylic acid

-

Acid Chloride Formation: To a solution of 4-phenylpyridine-2-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

-

Esterification: The crude 4-phenylpyridine-2-carbonyl chloride is dissolved in the corresponding alcohol (ethanol for the ethyl ester, propanol for the propyl ester), which serves as both reactant and solvent. A non-nucleophilic base like triethylamine (1.5 equivalents) is added, and the mixture is stirred at room temperature for 12 hours.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired ester.

Analogs of this compound and their Biological Activities

A wide array of analogs has been synthesized by modifying the phenyl and pyridine rings of the core structure. These modifications have led to the discovery of compounds with potent biological activities, particularly as anticancer agents.

Anticancer Activity

Several analogs of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.

Table 1: In Vitro Anticancer Activity of Phenylpyridine Analogs

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Ro 41-4439 | Phenyl-pyridine-2-carboxylic acid derivative | Various human cancer cell lines | Low micromolar | [1] |

| Compound 14c | 8-morpholinoimidazo[1,2-a]pyrazine derivative with a phenylpyrimidine-carboxamide moiety | A549 (Lung Cancer) | 6.39 | [2] |

| PC-3 (Prostate Cancer) | >50 | [2] | ||

| MCF-7 (Breast Cancer) | >50 | [2] | ||

| Compound 22 | 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one | COLO205 (Colon Cancer) | 0.32 | [3] |

| H460 (Lung Cancer) | 0.89 | [3] | ||

| D28 | 2-substituted phenylquinoline-4-carboxylic acid with a hydroxamic acid zinc-binding group | K562 (Leukemia) | Potent activity | [4] |

Signaling Pathways

The anticancer effects of these analogs are often attributed to their ability to modulate specific signaling pathways. Two prominent pathways identified are the PI3K/Akt and the Aurora Kinase pathways.

3.2.1. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and growth.[5][6] Its aberrant activation is a common feature in many cancers.[5][6] Certain phenylpyridine analogs have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

Caption: PI3K/Akt Signaling Pathway Inhibition.

3.2.2. Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[7][8] Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.[7] Analogs of this compound have been identified as inhibitors of Aurora kinases, particularly Aurora B, leading to mitotic arrest and apoptosis.[2]

Caption: Aurora Kinase Pathway Inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Phenylpyridine Analogs

The synthesis of various phenylpyridine analogs often involves multi-step reaction sequences. A general workflow is depicted below.

Caption: General Synthetic Workflow.

Detailed Protocol for the Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives (adapted from[9])

-

Doebner Reaction: A mixture of an appropriately substituted aniline (1 equivalent), 2-nitrobenzaldehyde (1 equivalent), and pyruvic acid (1.1 equivalents) in ethanol is refluxed for 4-6 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield the 2-(2-nitrophenyl)quinoline-4-carboxylic acid.

-